molecular formula C10H16N2O2 B155082 (S)-1-Boc-2-cyanopyrrolidine CAS No. 228244-04-0

(S)-1-Boc-2-cyanopyrrolidine

Cat. No.: B155082
CAS No.: 228244-04-0
M. Wt: 196.25 g/mol
InChI Key: MDMSZBHMBCNYNO-QMMMGPOBSA-N
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Description

(S)-1-Boc-2-cyanopyrrolidine is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the second carbon atom. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-cyanopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.

    Protection: The amino group of (S)-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form (S)-Boc-proline.

    Cyclization: The protected (S)-Boc-proline undergoes cyclization to form this compound. This step often involves the use of reagents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyano group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-2-cyanopyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

Major Products:

    Substitution: Formation of substituted pyrrolidines.

    Reduction: Formation of (S)-2-aminopyrrolidine.

    Hydrolysis: Formation of (S)-2-cyanopyrrolidine.

Scientific Research Applications

(S)-1-Boc-2-cyanopyrrolidine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-cyanopyrrolidine depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. The cyano group and Boc protecting group play crucial roles in directing the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

    ®-1-Boc-2-cyanopyrrolidine: The enantiomer of (S)-1-Boc-2-cyanopyrrolidine, used in similar applications but with different stereochemical outcomes.

    1-Boc-2-cyanopyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-Boc-2-aminopyrrolidine: A related compound where the cyano group is replaced with an amino group.

Uniqueness: this compound is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows for selective reactions that are not possible with the racemic mixture or other similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426237
Record name (S)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228244-04-0
Record name (S)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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